Cas no 22752-98-3 (1,4'-Bipyridinium,chloride (1:1))

1,4'-Bipyridinium,chloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1,4'-Bipyridinium,chloride (1:1)
- 4-pyridin-1-ium-1-ylpyridine,chloride
- 4-pyridylpyridinium chloride
- EINECS 245-197-6
- pyridin-4-ylpyridinium chloride
- pyridylpyridinium chloride
- NS00085331
- AI3-61629
- SCHEMBL1882973
- [1,4'-Bipyridin]-1-ium chloride
- 4-PYRIDYLPYRIDINIUMCHLORIDE
- 4-pyridin-1-ium-1-ylpyridine;chloride
- GEIZYPUHEGXPEQ-UHFFFAOYSA-M
- AKOS016373555
- 1,4'-Bipyridinium, chloride
- DTXSID30945435
- 22752-98-3
- 1-(Pyridin-4-yl)pyridin-1-ium chloride
- SB54025
-
- インチ: InChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1
- InChIKey: GEIZYPUHEGXPEQ-UHFFFAOYSA-M
- ほほえんだ: [Cl-].C1=CC=[N+](C2=CC=NC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 192.04500
- どういたいしつりょう: 192.045
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8A^2
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 27.03000
- LogP: -1.43330
1,4'-Bipyridinium,chloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029184651-10g |
[1,4'-Bipyridin]-1-ium chloride |
22752-98-3 | 97% | 10g |
$400.00 | 2023-09-02 |
1,4'-Bipyridinium,chloride (1:1) 関連文献
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1,4'-Bipyridinium,chloride (1:1)に関する追加情報
1,4'-Bipyridinium Chloride (1:1) - A Comprehensive Overview
The compound 1,4'-bipyridinium chloride (1:1), with the CAS number 22752-98-3, is a significant molecule in the field of coordination chemistry and materials science. This compound is widely recognized for its unique structural properties and its ability to form stable complexes with various metal ions. The bipyridinium moiety, which is the core of this compound, consists of two pyridine rings connected by a single bond at the 1 and 4' positions. This arrangement imparts a rigid and planar structure to the molecule, making it highly suitable for applications in molecular recognition and catalysis.
Recent studies have highlighted the potential of 1,4'-bipyridinium chloride in the development of advanced materials for energy storage systems. Researchers have demonstrated that this compound can act as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are promising candidates for high-capacity batteries and supercapacitors. The ability of bipyridinium to coordinate with transition metals such as cobalt, nickel, and copper has been extensively explored, leading to the creation of novel materials with enhanced electrochemical performance.
In addition to its role in materials science, 1,4'-bipyridinium chloride has also found applications in medicinal chemistry. The molecule's ability to form stable complexes with metal ions has been leveraged in the design of drug delivery systems. For instance, recent research has shown that bipyridinium-based complexes can serve as carriers for anticancer drugs, enhancing their solubility and bioavailability. This property makes them particularly useful in targeted drug delivery systems, where precise control over drug release is critical.
The synthesis of 1,4'-bipyridinium chloride typically involves a two-step process: first, the preparation of 1,4'-bipyridine through condensation reactions or coupling methods; second, the protonation of the nitrogen atoms to form the bipyridinium cation. The counterion in this case is chloride (Cl⁻), which balances the charge of the bipyridinium cation ([Bpy]⁺). This salt form is highly soluble in polar solvents such as water and methanol, making it convenient for use in various chemical reactions.
One of the most intriguing aspects of 1,4'-bipyridinium chloride is its photophysical properties. Studies have shown that this compound exhibits strong fluorescence when excited under UV light. This property has led to its use as a fluorescent probe in sensing applications. For example, researchers have developed sensors based on bipyridinium derivatives that can selectively detect metal ions or anions in aqueous solutions. These sensors offer high sensitivity and selectivity, making them valuable tools in environmental monitoring and clinical diagnostics.
Moreover, 1,4'-bipyridinium chloride has been explored as a catalyst in organic synthesis. Its ability to coordinate with metal ions enables it to act as a Lewis acid catalyst in various reactions such as cycloadditions and olefin polymerizations. Recent advancements have focused on improving the catalytic efficiency by modifying the substituents on the bipyridine rings or by incorporating additional functional groups into the structure.
From an environmental perspective, bipyridinium-based compounds have been studied for their potential role in water treatment technologies. For instance, they have been used as adsorbents for heavy metal ions such as lead and mercury from contaminated water sources. The high binding capacity and selectivity of these compounds make them promising candidates for large-scale water purification systems.
In conclusion, 1,4'-bipyridinium chloride (CAS No. 22752-98-3) is a versatile compound with applications spanning multiple disciplines including materials science, medicinal chemistry, catalysis, and environmental remediation. Its unique structural properties and ability to form stable complexes with metal ions continue to drive innovative research across various fields. As new studies emerge highlighting its potential uses and improved synthetic methods become available, this compound is poised to play an increasingly important role in both academic research and industrial applications.
22752-98-3 (1,4'-Bipyridinium,chloride (1:1)) 関連製品
- 451483-60-6(2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)
- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)
- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)
- 1062122-60-4(seco-Temsirolimus)


